4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-OL
Overview
Description
4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-ol is a chemical compound with the CAS Number: 1428652-84-9 . It has a molecular weight of 228.09 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H10BrNO/c10-8-5-11-4-7-6 (8)2-1-3-9 (7)12/h4-5,9,12H,1-3H2
. The canonical SMILES is C1CC (C2=CN=CC (=C2C1)Br)O
. Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 228.09 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 226.99458 g/mol . The topological polar surface area is 33.1 Ų .Scientific Research Applications
Chemical Synthesis
4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-OL is a compound used in various chemical syntheses. It's involved in the synthesis of 8-substituted tetrahydroisoquinolines, an important class of compounds for various chemical applications. For instance, Rey, Vergnani, and Dreiding (1985) demonstrated a general route to synthesize 8-substituted tetrahydroisoquinolines, including 2-methyl-1,2,3,4-tetrahydroisoquinolin-8-ol (Rey, Vergnani, & Dreiding, 1985).
Reaction with Alkylithium
Orito et al. (2000) explored the reaction of dialkoxy-substituted tetrahydroisoquinolines with alkyllithium, leading to various addition products. This study illustrates the compound's reactivity and potential for creating complex molecular structures (Orito et al., 2000).
Kinetic Resolution
Hoshino et al. (1990) employed lipases for the kinetic resolution of acyloxytetrahydroisoquinolines, yielding high optical purity of tetrahydroisoquinolin-4-ol. This process demonstrates the compound's applicability in enantioselective synthesis (Hoshino et al., 1990).
Synthesis of Pyrroloisoquinolines
Voskressensky et al. (2010) used a derivative of tetrahydroisoquinoline to create stable tetrahydropyrroloisoquinolinium ylides, showcasing its versatility in synthesizing complex nitrogen-containing heterocycles (Voskressensky et al., 2010).
Intermediate in Biological Compound Synthesis
Wang et al. (2015) synthesized bromo-4-iodoquinoline, an intermediate for biologically active compounds, from a tetrahydroisoquinoline derivative, highlighting its role in the synthesis of pharmacologically significant molecules (Wang et al., 2015).
Properties
IUPAC Name |
4-bromo-5,6,7,8-tetrahydroisoquinolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-5-11-4-7-6(8)2-1-3-9(7)12/h4-5,9,12H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUCFCDXBSONNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CN=CC(=C2C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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